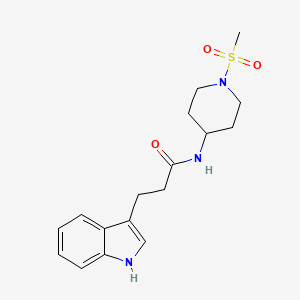![molecular formula C18H19ClN6O B10988976 N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10988976.png)
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a nitrogen-rich compound that has attracted attention in the field of energetic materials. Its molecular structure contains both a triazole ring and a piperidine ring, contributing to its stability due to intramolecular hydrogen bonding.
Preparation Methods
Synthetic Routes:: Several synthetic routes have been explored for this compound:
Amino Triazole Route: Starting from an amino triazole precursor, the chlorobenzyl group is introduced, followed by cyclization to form the triazole-piperidine core.
Nitro Triazole Route: Nitration of a triazole precursor yields the nitro triazole intermediate, which is subsequently transformed into the target compound.
Coupling Triazole Route: Coupling reactions involving triazole derivatives can also lead to the desired compound.
Chlorobenzyl Group Introduction: Chlorination of benzylamine using thionyl chloride or other chlorinating agents.
Triazole Formation: Cyclization of the chlorobenzylamine with triazole precursors under basic conditions.
Piperidine Ring Closure: Cyclization of the triazole intermediate with piperidine derivatives.
Industrial Production:: Industrial-scale production typically involves efficient synthetic routes with optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The chlorobenzyl group can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The piperidine ring can be substituted with various functional groups.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Chlorination: Thionyl chloride, phosphorus pentachloride.
Triazole Cyclization: Base-catalyzed cyclization using sodium hydroxide or other strong bases.
Piperidine Ring Closure: Acidic or basic conditions.
Major Products:: The major product is the target compound itself, N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.
Scientific Research Applications
This compound finds applications in:
Energetic Materials: Due to its nitrogen-rich nature, it may serve as a potential energetic material.
Medicinal Chemistry: Exploration of its biological activity and potential drug-like properties.
Materials Science: Investigation of its stability and reactivity.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs, comparisons can be made with other nitrogen-rich compounds, such as triazoles and piperidines.
Properties
Molecular Formula |
C18H19ClN6O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c19-15-4-2-1-3-14(15)11-20-18(26)13-7-9-24(10-8-13)17-6-5-16-22-21-12-25(16)23-17/h1-6,12-13H,7-11H2,(H,20,26) |
InChI Key |
QONWCVQUAAOFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B10988895.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10988903.png)
![N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988920.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10988921.png)

![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10988928.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10988935.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B10988938.png)

![2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide](/img/structure/B10988962.png)
![Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988964.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10988984.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3-nitrophenyl)methanone](/img/structure/B10988990.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide](/img/structure/B10988991.png)
